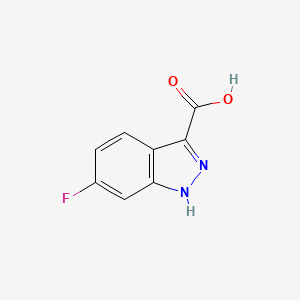

6-fluoro-1H-indazole-3-carboxylic Acid

Beschreibung

Significance of the Indazole Scaffold in Medicinal Chemistry

Overview of Biologically Active Indazole Derivatives

Indazole-containing derivatives are endowed with a broad spectrum of pharmacological properties. nih.gov These activities include anti-inflammatory, antimicrobial, anti-HIV, antiarrhythmic, antifungal, and antitumor effects. researchgate.netnih.govnih.govderpharmachemica.com The versatility of the indazole scaffold has led to the development of several FDA-approved drugs for various conditions. For instance, Niraparib is used in the treatment of certain types of cancer, while Benzydamine functions as a non-steroidal anti-inflammatory drug with local anesthetic properties. bloomtechz.comresearchgate.net This wide range of biological activities has cemented the indazole scaffold as a cornerstone in the search for new therapeutic agents.

| Compound Name | Therapeutic Area/Activity | Reference |

|---|---|---|

| Niraparib | Anticancer (PARP inhibitor) | bloomtechz.com |

| Pazopanib | Anticancer (Tyrosine kinase inhibitor) | |

| Axitinib | Anticancer (Renal cell cancer) | bloomtechz.com |

| Entrectinib | Anticancer (NSCLC) | bloomtechz.comresearchgate.net |

| Benzydamine | Anti-inflammatory, Analgesic | researchgate.net |

| Granisetron | Antiemetic (5-HT3 antagonist) | bloomtechz.com |

Rationale for Fluorine Substitution in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established and widely used strategy in medicinal chemistry. The rationale for this substitution is multifaceted, stemming from fluorine's unique properties. As the most electronegative element, it can significantly alter a molecule's electronic properties, which can in turn influence its reactivity and metabolic stability.

Key reasons for introducing fluorine into a molecule include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this process, thereby increasing the drug's half-life in the body.

Improved Binding Affinity: Fluorine's small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) allows it to replace hydrogen without causing significant steric hindrance. Its electronegativity can lead to favorable interactions with target proteins, such as hydrogen bonds or dipole-dipole interactions, thus enhancing binding affinity and potency.

Modified Physicochemical Properties: Fluorine substitution can modulate properties like lipophilicity (a key factor in membrane permeability and bioavailability) and pKa (acidity). These modifications can be fine-tuned to optimize a drug's pharmacokinetic profile.

The strategic placement of fluorine, as seen in 6-fluoro-1H-indazole-3-carboxylic acid, is a deliberate design choice aimed at leveraging these benefits to create more effective and stable therapeutic compounds. The success of this strategy is evident in the fact that approximately 25% of all pharmaceuticals contain at least one fluorine atom. researchgate.net

Historical Context and Evolution of Research on Indazole-3-Carboxylic Acid Derivatives

The search for efficient methods to synthesize the indazole ring system has been a long-standing objective in organic chemistry. Early research into indazole-3-carboxylic acid derivatives relied on multi-step synthetic routes. One historical method, reported in a 1952 publication, involved starting from isatin (B1672199), which was hydrolyzed with a strong base. nih.gov The resulting intermediate was then converted to a diazonium salt, followed by a reduction and an acid-catalyzed cyclization to form the indazole acid. nih.gov Such methods, while foundational, often presented challenges in terms of yield and reaction conditions.

Throughout the latter half of the 20th century, research focused on improving the reactivity and understanding the properties of these compounds. For instance, studies in the 1970s investigated the decarboxylation of 1-arylindazole-3-carboxylic acids. The drive for more efficient syntheses intensified as the value of indazole derivatives as pharmaceutical intermediates became more apparent. A significant step forward was described in a 1996 paper that detailed a "Practical Synthesis of 1H-Indazole-3-Carboxylic acid and its derivatives," indicating a move towards more scalable and accessible methods.

In recent years, the evolution of synthetic chemistry has provided even more sophisticated and efficient approaches. Modern methods, such as the direct conversion of ortho-aminobenzacetamides and their ester counterparts via diazotization reactions, offer operational simplicity, mild conditions, and high yields. The development of transition metal-catalyzed reactions, including C-H activation techniques, has further revolutionized the synthesis of the indazole scaffold, allowing for more direct and atom-economical routes to these valuable compounds. researchgate.net This continuous evolution in synthesis reflects the enduring importance of indazole-3-carboxylic acid derivatives as key building blocks for clinically significant drugs like Granisetron and Lonidamine. google.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-fluoro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPFUABTEGLQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445320 | |

| Record name | 6-fluoro-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129295-30-3 | |

| Record name | 6-fluoro-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms for 6 Fluoro 1h Indazole 3 Carboxylic Acid and Its Derivatives

Established Synthetic Routes to the 6-Fluoro-1H-Indazole-3-Carboxylic Acid Core

The formation of the this compound scaffold is a multi-step process that relies on established chemical transformations. Key steps include the formation of the bicyclic indazole ring system and the introduction of the essential carboxylic acid functional group at the C3 position.

Cyclization Reactions for Indazole Ring Formation

The construction of the indazole ring is a fundamental step in the synthesis of this class of compounds. Various methods have been developed, often involving the cyclization of appropriately substituted aryl precursors. One common strategy involves the intramolecular cyclization of o-haloaryl N-sulfonylhydrazones. For instance, copper-catalyzed cyclization of these precursors can yield the 1H-indazole core. nih.gov This method offers a versatile approach, proceeding at relatively low temperatures with low catalyst loading. nih.gov

Another significant approach is through nucleophilic aromatic substitution (SNAr) ring closure. nih.govnih.gov This transformation often starts with arylhydrazones prepared from fluorinated benzaldehydes or acetophenones. nih.govresearchgate.net Deprotonation of the hydrazone followed by an intramolecular SNAr reaction leads to the formation of the desired indazole ring. nih.govnih.gov Furthermore, Rhodium(III)-catalyzed double C-H activation and cross-coupling of aldehyde phenylhydrazones provides an efficient route to functionalized 1H-indazoles. researchgate.net

| Reaction Type | Starting Materials | Key Reagents/Catalysts | General Outcome |

|---|---|---|---|

| Copper-Mediated Cyclization | o-haloaryl N-sulfonylhydrazones | Cu(OAc)₂·H₂O or Cu₂O | Forms the 1H-indazole ring via N-N bond formation. nih.gov |

| SNAr Ring Closure | Arylhydrazones from 2-fluoro-5-nitrobenzaldehyde | Base (e.g., K₂CO₃) | Intramolecular cyclization to yield 1-aryl-1H-indazoles. nih.gov |

| Rhodium-Catalyzed C-H Activation | Aldehyde phenylhydrazones | Rh(III) catalyst | Double C-H activation and C-H/C-H cross-coupling to form 1H-indazoles. researchgate.net |

Carboxylic Acid Functional Group Introduction at C3

Once the indazole core is formed, the next critical step is the introduction of a carboxylic acid group at the C3 position. A prevalent method involves the diazotization of a fluorinated isatin (B1672199) (e.g., 7-fluoroisatin), followed by reduction. A suspension of the fluoroisatin is treated with sodium hydroxide (B78521) and sodium nitrite (B80452), then reacted with sulfuric acid to form a diazonium salt. This intermediate is subsequently reduced, often using tin(II) chloride in hydrochloric acid, to yield the indazole-3-carboxylic acid. chemicalbook.com

Another synthetic strategy involves the 1,3-dipolar cycloaddition of α-diazomethylphosphonates with o-(trimethylsilyl)phenyl triflate in the presence of a fluoride (B91410) source like cesium fluoride (CsF). nih.gov This approach can provide direct access to 3-substituted-1H-indazoles, which can then be further manipulated to install the carboxylic acid group. The functionalization at the C3 position is a widely studied area, as this position is crucial for the biological activity of many indazole-based compounds. chim.it

Specific Fluorination Strategies for the Indazole Moiety

The incorporation of a fluorine atom onto the indazole ring is a key feature that can enhance the metabolic stability and lipophilicity of the final compound, which is highly beneficial in drug design. organic-chemistry.orgnih.gov While direct fluorination of an existing indazole ring can be challenging, one effective method involves using N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent. organic-chemistry.org This approach allows for the regioselective C-3 fluorination of 2H-indazoles under metal-free conditions, often using water as a solvent. organic-chemistry.org

However, a more common and controlled strategy is to begin the synthesis with an already fluorinated starting material. guidechem.com For example, using a fluorinated aniline (B41778) or a fluorinated nitrobenzene (B124822) derivative ensures the fluorine atom is precisely positioned at the desired location (C6) from the outset of the synthetic sequence. guidechem.com This avoids potential issues with regioselectivity and harsh reaction conditions associated with direct fluorination of the heterocyclic core.

Derivatization Strategies for this compound

The carboxylic acid group at the C3 position of this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives such as esters and amides. chemimpex.com

Esterification Reactions and Subsequent Transformations

Esterification of the carboxylic acid is a common derivatization step. The Fischer esterification, a classic method, involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction toward the ester product. masterorganicchemistry.com The resulting esters, such as ethyl or methyl 6-fluoro-1H-indazole-3-carboxylate, are important intermediates themselves. chemicalbook.com They can be used in further transformations or serve as the final target molecule for biological evaluation.

| Reaction | Reactants | Catalyst/Conditions | Product |

|---|---|---|---|

| Fischer Esterification | This compound, Alcohol (e.g., Ethanol) | Acid catalyst (e.g., H₂SO₄) | Ethyl 6-fluoro-1H-indazole-3-carboxylate. masterorganicchemistry.comchemicalbook.com |

Amidation Reactions and Carboxamide Derivative Synthesis

The synthesis of carboxamide derivatives is another crucial derivatization pathway, as the amide bond is a key feature in many pharmaceutical compounds. sci-hub.se Direct amidation can be achieved by reacting this compound with an amine. This reaction often requires an activating agent or coupling reagent to facilitate the formation of the amide bond under mild conditions. researchgate.net Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). bohrium.comsciepub.com

The process typically involves the activation of the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. bohrium.com This method is widely used in peptide synthesis and is applicable for creating a broad range of amide derivatives from the this compound core. researchgate.netmdpi.com The choice of amine allows for extensive variation in the final product's structure, which is essential for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Electrophilic Aromatic Substitution on the Indazole Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including indazoles. researchgate.netwikipedia.org The regioselectivity of such reactions on the this compound ring is dictated by the electronic effects of the existing substituents. The indazole ring itself is a bicyclic aromatic system, and the positions on the benzene (B151609) ring (4, 5, 6, and 7) are susceptible to electrophilic attack.

The fluorine atom at the 6-position exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). organicchemistrytutor.com The carboxylic acid group at the 3-position is a deactivating group, withdrawing electron density from the ring system. The pyrazole (B372694) part of the indazole can be considered as either activating or deactivating depending on the reaction conditions and the position of attack.

Nucleophilic Substitution Reactions Involving the Fluoro Group

The fluorine atom at the 6-position of the indazole ring can potentially undergo nucleophilic aromatic substitution (SNAr). chemistrysteps.com The feasibility of this reaction is highly dependent on the electronic nature of the aromatic ring. For an SNAr reaction to proceed, the ring must be sufficiently electron-deficient to be attacked by a nucleophile. chemistrysteps.com

The indazole ring system, particularly with the electron-withdrawing carboxylic acid group at the 3-position, contributes to the electron deficiency of the benzene ring. This activation makes the displacement of the fluoride ion by a nucleophile more plausible. In SNAr reactions, fluoride is often a surprisingly good leaving group because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond and activates the ring towards attack. masterorganicchemistry.comstackexchange.com

The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.

| Nucleophile (Nu) | Product | Reaction Conditions |

| RO⁻ (Alkoxide) | 6-Alkoxy-1H-indazole-3-carboxylic acid | Base, solvent (e.g., alcohol) |

| R₂NH (Amine) | 6-(Dialkylamino)-1H-indazole-3-carboxylic acid | Heat, polar aprotic solvent |

| RS⁻ (Thiolate) | 6-(Alkylthio)-1H-indazole-3-carboxylic acid | Base, solvent |

This table presents hypothetical products based on established SNAr mechanisms, as specific experimental data for this compound may be limited.

Recent advancements have also demonstrated that nucleophilic defluorination of unactivated fluoroarenes can be achieved through organic photoredox catalysis, expanding the scope of such transformations to less electron-deficient systems. researchgate.net

Alkylation Strategies: Regioselectivity and Optimization

Alkylation of this compound can occur at several nucleophilic sites: the two nitrogen atoms of the pyrazole ring (N1 and N2) and the oxygen atoms of the carboxylic acid group.

The alkylation of the indazole ring is a well-studied transformation that often leads to a mixture of N1 and N2 isomers. beilstein-journals.orgnih.gov The regioselectivity of this reaction is influenced by a variety of factors, including the nature of the electrophile, the base used, the solvent, and the substituents on the indazole ring. d-nb.info

The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. nih.gov However, the distribution of N1 and N2 alkylated products can be kinetically or thermodynamically controlled. Studies on related indazole systems have shown that the choice of base and solvent plays a critical role in directing the alkylation. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor the formation of the N1-alkylated product, particularly for indazoles bearing a carboxymethyl group at the 3-position, where >99% N1 selectivity was observed. d-nb.info This high selectivity is attributed to the coordination of the sodium cation between the N2-nitrogen and the carbonyl oxygen of the ester, sterically hindering attack at N2. A similar effect can be anticipated for this compound.

Conversely, conditions such as the use of potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers. nih.gov Mitsunobu conditions have been reported to favor the formation of the N2-isomer in some cases. d-nb.info

The carboxylic acid group of this compound presents another site for alkylation, leading to the formation of an ester. This reaction, known as esterification, is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. prepchem.com This process is known as Fischer esterification.

To achieve selective O-alkylation without competing N-alkylation, it is often necessary to protect the indazole nitrogens. However, direct esterification under acidic conditions can often proceed with high selectivity for the carboxylic acid group, as the indazole nitrogens are protonated and thus less nucleophilic. For example, indazole-3-carboxylic acid can be converted to its methyl ester by refluxing in methanol (B129727) with a catalytic amount of methanesulfonic acid. prepchem.com

Alternatively, the carboxylate can be formed by treatment with a base, and then reacted with an alkyl halide. However, under these conditions, competitive N-alkylation is highly likely. Therefore, for selective O-alkylation, protection of the indazole N-H is a common strategy.

The choice of base and reaction conditions is paramount in controlling the regioselectivity of alkylation.

| Base | Solvent | Predominant Product | Rationale |

| NaH | THF | N1-alkylated | Chelation of Na⁺ between N2 and the C3-carbonyl oxygen favors N1 attack. d-nb.info |

| K₂CO₃ | DMF | Mixture of N1 and N2 | Less coordinating cation and polar aprotic solvent lead to a mixture of products. nih.gov |

| Cs₂CO₃ | DMF | Mixture of N1 and N2 | Similar to K₂CO₃, often results in mixtures. beilstein-journals.org |

| Acid Catalyst (e.g., H₂SO₄) | Alcohol (ROH) | O-alkylated (Ester) | Protonation of the indazole nitrogens deactivates them towards alkylation, favoring esterification. prepchem.com |

Oxidation and Reduction Pathways

The this compound molecule can undergo oxidation and reduction reactions at various sites, depending on the reagents and conditions employed.

Oxidation:

The indazole ring is generally stable to mild oxidizing agents. However, under more vigorous conditions, oxidation can occur. For instance, the oxidation of the benzene ring to form quinones is a possibility, though this would likely require harsh conditions and may lead to degradation of the molecule. If the indazole were to be substituted with an alkyl group, for example at the 3-position (if the carboxylic acid were modified), this alkyl group could be oxidized. The oxidation of thioether-containing azole derivatives to sulfoxides and sulfones has been reported, indicating that if a sulfur-containing moiety were introduced onto the this compound scaffold, it could be selectively oxidized. beilstein-journals.org

Reduction:

The reduction of this compound can target either the carboxylic acid group or substituents on the ring. The carboxylic acid can be reduced to the corresponding primary alcohol, 6-fluoro-1H-indazol-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Care must be taken as these reagents can also reduce other functional groups.

If a nitro group were introduced onto the ring via electrophilic aromatic substitution (as discussed in 2.2.3), it could be selectively reduced to an amino group. A variety of reagents are effective for the reduction of aromatic nitro compounds, including catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl), and transfer hydrogenation (e.g., hydrazine/Pd-C). researchgate.netwikipedia.orgorganic-chemistry.org The choice of reducing agent can be critical to avoid the reduction of other functionalities. For example, catalytic hydrogenation under neutral conditions is often chemoselective for the nitro group.

Transition Metal-Catalyzed Coupling Reactions (e.g., Pd-catalyzed arylations)

Transition metal catalysis is a cornerstone for the derivatization of the this compound scaffold. Palladium, in particular, has been extensively used for C-H activation and cross-coupling reactions to introduce aryl groups, which are prevalent motifs in pharmacologically active molecules.

Palladium-Catalyzed C-3 Arylation: The C-3 position of the 1H-indazole ring, while traditionally considered to have poor reactivity, can be effectively arylated through direct C-H functionalization using palladium catalysts. researchgate.netpnrjournal.com Practical methods have been developed for the direct C-3 arylation of indazoles with aryl iodides or bromides using a Pd(II)/Phenanthroline catalyst system. researchgate.netpnrjournal.com The choice of solvent has been found to be crucial for both selectivity and reactivity in these transformations. researchgate.net For instance, solvents like toluene, chlorobenzene, and trifluoromethylbenzene can suppress the formation of side products and improve reaction yields. researchgate.net While many protocols require N-protection of the indazole, methods for the direct C-3 arylation of unprotected 1H-indazoles have also been developed, often employing bidentate ligands like 1,10-phenanthroline (B135089) or phosphine (B1218219) ligands such as PPh₃ in aqueous media. researchgate.net

Suzuki–Miyaura Cross-Coupling: The Suzuki–Miyaura reaction is another highly effective palladium-catalyzed method for forming C-C bonds. This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with a halide. For the synthesis of C-3 arylated indazoles, this would involve a precursor such as 3-iodo-6-fluoro-1H-indazole. Ferrocene-based palladium complexes have shown high efficacy in catalyzing the Suzuki–Miyaura coupling for the C-3 functionalization of 1H-indazoles. caribjscitech.com The reaction conditions, including the choice of catalyst and solvent, significantly influence the yield of the coupled products. caribjscitech.com

Other Transition Metals: Beyond palladium, other transition metals like copper and rhodium are also employed in the functionalization of indazoles. Copper-catalyzed methods have been developed for N-site selective cross-coupling of azoles with substrates bearing benzylic C-H bonds. chemicalbook.com Rhodium catalysts are effective for directed C-H functionalization and alkylation of the indazole core with diazo compounds. researchgate.netgoogle.com These alternative catalytic systems expand the toolbox for creating diverse derivatives of this compound.

Table 1: Examples of Pd-Catalyzed C-3 Arylation of Indazoles

| Catalyst System | Coupling Partner | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / Phenanthroline | Aryl Iodide | Toluene | 140-160 | 60-91 | researchgate.net |

| Pd(OAc)₂ / PPh₃ | Aryl Bromide | Water | 100 | Moderate to Good | researchgate.net |

| PdCl₂(dppf) | Organoboronic Acid | 1,4-Dioxane/Water | 100 | Good | acs.org |

| PdCl₂(dtbpf) | Organoboronic Acid | Ionic Liquid (BMImBF₄) | Not specified | High | caribjscitech.com |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The formation of the indazole ring itself, as well as its subsequent modification, involves several key mechanistic steps.

Nitrosation Mechanisms and Intermediate Formation

The synthesis of indazoles often begins with the nitrosation of an amino group on a benzene ring precursor. For instance, in syntheses starting from substituted o-toluidines (like 4-fluoro-2-methylaniline), the first step is diazotization, which involves the reaction of the primary aromatic amine with a nitrosating agent, typically generated in situ from sodium nitrite (NaNO₂) and a strong acid.

The mechanism proceeds as follows:

Formation of the Nitrosating Agent: In an acidic medium, nitrous acid (HNO₂) is protonated and then loses water to form the highly electrophilic nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃), which acts as the main nitrosating agent. bloomtechz.com

Electrophilic Attack: The lone pair of electrons on the primary amino group of the substituted aniline attacks the nitrosating agent.

Deprotonation and Rearrangement: A series of proton transfers and rearrangements leads to the formation of an N-nitrosoamine intermediate.

Tautomerization and Dehydration: The N-nitrosoamine tautomerizes to a diazohydroxide, which is then protonated and subsequently loses a water molecule to form the diazonium ion.

The rate of nitrosation can be highly dependent on the pH of the medium. bloomtechz.com

Ring-Closure and Ring-Opening Processes

Ring-Closure: Following the formation of the diazonium salt from a suitable precursor (e.g., diazotized 2-amino-5-fluorobenzoic acid or related compounds), an intramolecular cyclization occurs to form the indazole ring. nih.gov In the case of the Richter synthesis, which involves the cyclization of an o-ethynyl-arenediazonium salt, the mechanism is believed to involve the nucleophilic attack of the terminal nitrogen of the diazonium group onto the alkyne's β-carbon atom. nih.gov However, this is an energetically unfavorable process, and alternative mechanisms have been proposed. nih.gov Another pathway involves the reaction of a diazo compound with a diazonium salt to form a diazenium (B1233697) intermediate, which then undergoes intramolecular electrophilic cyclization to yield the indazole.

Ring-Opening: The indazole ring is generally stable; however, ring-opening can occur under certain conditions. A notable example is the ring fission of 1-arylindazole-3-carboxylic acids during decarboxylation in boiling quinoline. researchgate.net This process yields not only the expected 1-arylindazole but also an isomeric N-arylanthranilonitrile. researchgate.net This ring-opening is particularly prominent when the N-1 aryl substituent contains electron-withdrawing groups. researchgate.net It has also been observed that N-protected indazoles can undergo an undesirable ring-opening reaction in the presence of a strong base to form ortho-aminobenzonitriles. researchgate.net Employing unprotected indazoles with a free N-H bond can prevent this isomerization, as the heterocycle is deprotonated in situ. researchgate.net

Diazonium Salt Intermediates and Dediazoniation Pathways

Diazonium salts are pivotal intermediates in many classical indazole syntheses. nih.gov One of the primary routes to indazole-3-carboxylic acids involves the ring opening of isatin, followed by diazotization and reductive cyclization. nih.gov

The general pathway involves:

Formation: An aromatic amine precursor is treated with nitrous acid to form the corresponding aryl diazonium salt as described in section 2.3.1.

Cyclization: The diazonium group acts as an internal electrophile. An intramolecular attack from a nucleophilic position on the ring (often an activated methyl group or an alkyne) leads to the formation of the five-membered pyrazole ring fused to the benzene ring. nih.gov

Dediazoniation as a Side Reaction: While essential for the cyclization, the diazonium group can also undergo dediazoniation, where it is lost as dinitrogen gas (N₂). This is a common pathway for diazonium salts and can lead to various side products through radical or ionic mechanisms if the intramolecular cyclization is not efficient.

A novel approach involves the activation of a diazo compound by a diazonium salt, leading to a diazenium intermediate that subsequently cyclizes to the indazole. This method avoids the use of metal catalysts.

Proposed Amide Coupling Mechanisms

To form amide derivatives from this compound, the carboxylic acid group must be activated to facilitate nucleophilic attack by an amine. Several common coupling reagents are used for this purpose, each with a distinct mechanism.

EDC/HOBt Mechanism: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide (B86325) that activates the carboxylic acid. google.com

The carboxylic acid adds across one of the C=N double bonds of EDC, forming a highly reactive O-acylisourea intermediate. google.com

This intermediate is susceptible to nucleophilic attack. In the presence of 1-hydroxybenzotriazole (B26582) (HOBt), the O-acylisourea is rapidly converted into an HOBt active ester. This step is crucial as it minimizes side reactions like the formation of stable N-acylureas and reduces the risk of racemization if the acid has a chiral center.

The amine then attacks the carbonyl group of the HOBt ester, which is a better leaving group than the hydroxyl group of the original carboxylic acid. This releases HOBt and forms the desired amide bond. acs.org

HATU Mechanism: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent. researchgate.netresearchgate.net

In the presence of a non-nucleophilic base (like DIPEA), the carboxylic acid is deprotonated to its carboxylate form.

The carboxylate anion attacks the electron-deficient carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt. researchgate.net

The 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) anion, which is part of the HATU system, then attacks the isouronium salt. This displaces tetramethylurea and generates a highly reactive HOAt ester. researchgate.netresearchgate.net

The amine nucleophile attacks the activated ester, forming the amide bond and releasing HOAt. The efficiency of HATU is attributed in part to the neighboring group effect of the pyridine (B92270) nitrogen in the HOAt moiety, which can stabilize the transition state. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of the 6-Fluoro Moiety on Biological Activity and Pharmacological Profile

The introduction of a fluorine atom at the C6 position of the indazole ring has a profound impact on the molecule's properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, are key to these effects. This substitution can significantly enhance biological activity, making 6-fluoro-1H-indazole-3-carboxylic acid a valuable building block in the synthesis of bioactive molecules. chemimpex.com

One of the primary advantages of incorporating fluorine is the potential to increase metabolic stability. researchgate.net The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This increased stability can lead to a longer biological half-life and improved pharmacokinetic profile. Furthermore, the presence of fluorine often increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve its bioavailability and affinity for target proteins. researchgate.net Research into other fluorinated indazoles has shown that fluorine substitution can lead to a significant improvement in potency. For instance, in studies of STAT3 inhibitors, the substitution of a fluorine at the 3-position of an indazole scaffold resulted in a two-fold enhancement of potency. acs.org

Role of the Carboxylic Acid Functional Group in Molecular Interactions

At physiological pH, the carboxylic acid group is typically deprotonated, existing as a carboxylate anion. This negative charge allows it to form strong electrostatic or ionic interactions with positively charged residues, such as lysine (B10760008) or arginine, in the binding pocket of a target protein. unina.itwiley-vch.de Furthermore, the carboxyl group can engage in multiple hydrogen bonds, which are critical for molecular recognition and binding affinity. researchgate.net Crystallographic studies of similar molecules, such as 6-fluoro-1H-indole-3-carboxylic acid, have shown that the carboxylic acid group participates in O—H⋯O hydrogen bonds, leading to the formation of molecular dimers. nih.gov This ability to form specific, directional interactions is fundamental to the molecule's biological activity.

Systematic Modifications of the Indazole-3-Carboxylic Acid Scaffold

Substituent Effects on the Indazole Ring (e.g., at C4, C5, C7 positions)

The biological activity of the indazole scaffold can be fine-tuned by introducing various substituents at other positions on the benzene (B151609) ring portion (C4, C5, and C7). The nature, size, and position of these substituents influence the electronic and steric properties of the entire molecule, thereby affecting its binding affinity and selectivity for a biological target. researchgate.net

Studies on the inhibitory effects of different halogen-substituted indazoles on bovine milk lactoperoxidase (LPO) have provided insights into how substitutions at various positions impact activity. The inhibitory potential was found to vary significantly depending on the position of the halogen atom.

| Compound | Substitution Position | Halogen | Inhibition Constant (Kᵢ) |

|---|---|---|---|

| 4-Fluoro-1H-indazole | C4 | Fluorine | Data not specified |

| 6-Fluoro-1H-indazole | C6 | Fluorine | Data not specified |

| 7-Fluoro-1H-indazole | C7 | Fluorine | Data not specified |

| 4-Chloro-1H-indazole | C4 | Chlorine | Data not specified |

| 6-Chloro-1H-indazole | C6 | Chlorine | Data not specified |

| 7-Chloro-1H-indazole | C7 | Chlorine | Data not specified |

| 4-Bromo-1H-indazole | C4 | Bromine | Data not specified |

| 6-Bromo-1H-indazole | C6 | Bromine | Data not specified |

| 7-Bromo-1H-indazole | C7 | Bromine | Data not specified |

Note: While the specific Kᵢ values were not detailed in the available text, the study highlighted that inhibitory efficacy changed significantly with the position of substitution, demonstrating the importance of substituent placement on the indazole ring. taylorandfrancis.com

N-Substitution Patterns and their Impact on Activity and Selectivity

Modification of the indazole nitrogen atoms (N1 and N2) is a common strategy in medicinal chemistry to modulate a compound's properties. N-substitution can influence the molecule's planarity, hydrogen bonding capacity, and metabolic stability. For instance, N-protected indazoles, such as N-benzyl-3-iodoindazole, have been shown to be more reactive in certain coupling reactions compared to the free (N-H) indazole. researchgate.net This suggests that substitution at the N1 position can alter the electronic nature of the ring system.

In drug design, N-alkylation or N-arylation can be used to explore new binding interactions within a receptor pocket or to block metabolic pathways involving the N-H group. The choice of the substituent is critical; bulky groups may cause steric hindrance, while smaller, functionalized groups can introduce new points of interaction, thereby impacting both biological activity and selectivity. researchgate.net

Linker Variations in Carboxamide and Ester Derivatives

The carboxylic acid group of this compound is an ideal handle for derivatization into amides and esters. This allows for the introduction of various linker groups to probe structure-activity relationships further. The linker connects the core indazole scaffold to other chemical moieties, and its length, flexibility, and chemical nature can have a dramatic effect on biological activity. acs.orgresearchgate.net

The synthesis of indazole-3-carboxamides involves coupling the parent carboxylic acid with a diverse range of amines. researchgate.netderpharmachemica.com This creates a library of compounds where the linker is an amide bond and the variation comes from the amine substituent.

| Derivative Class | Amine Substituent (R in -C(O)NH-R) | Potential Impact |

|---|---|---|

| Aliphatic Amides | N-(2-morpholinoethyl) | Introduces a flexible, basic moiety; can improve solubility. |

| Aliphatic Amides | N-(2-(pyrrolidin-1-yl)ethyl) | Adds a flexible, basic side chain. |

| Aromatic Amides | (4-(2-fluorophenyl)piperazin-1-yl) | Introduces a bulky, semi-rigid group for exploring larger binding pockets. |

Studies on other classes of inhibitors have shown that even subtle changes to a linker, such as extending an alkyl chain (e.g., from methyl to ethyl) or introducing rigidity (e.g., a cyclopropyl (B3062369) group), can lead to a significant reduction in binding affinity. acs.org This highlights the importance of an optimal linker geometry for proper orientation of the molecule within the target's binding site.

Conformational Analysis and Ligand-Receptor Interactions

Ligand-receptor binding is governed by a combination of noncovalent interactions. unina.it For this specific molecule, key interactions would include:

Hydrogen Bonding: Primarily involving the carboxylic acid group and the N-H of the pyrazole (B372694) ring. unina.it

Ionic Interactions: From the deprotonated carboxylate group interacting with positively charged amino acid side chains. unina.it

Hydrophobic Interactions: Involving the benzene portion of the indazole ring. The 6-fluoro substituent can also modulate these interactions.

The conformation of flexible side chains, particularly those introduced via amide or ester linkages, is crucial. The molecule must adopt a low-energy conformation that is complementary to the shape of the receptor's active site. In some cases, the presence of a substituent like fluorine can influence the preferred conformation of adjacent groups, which may either enhance or diminish binding affinity depending on the specific receptor environment. dundee.ac.uk Understanding these complex ligand-receptor interactions at an atomic level is essential for designing more potent and selective indazole-based therapeutic agents.

Hydrogen Bonding Networks

The hydrogen bonding capabilities of this compound are fundamental to its interaction with biological targets. The molecule possesses key functional groups that can act as both hydrogen bond donors and acceptors, facilitating the formation of robust networks with receptor active sites.

The indazole ring system itself contains an acidic N-H proton and a basic pyrazole-type nitrogen atom, both of which can participate in hydrogen bonding. Furthermore, the carboxylic acid group at the 3-position is a primary site for hydrogen bond formation, with the hydroxyl group acting as a strong hydrogen bond donor and the carbonyl oxygen serving as a potent hydrogen bond acceptor.

| Functional Group | Hydrogen Bond Donor/Acceptor | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carboxylic Acid (-COOH) | Donor (O-H) and Acceptor (C=O) | Arginine, Lysine, Histidine, Serine, Threonine, Asparagine, Glutamine |

| Indazole (N-H) | Donor | Aspartate, Glutamate, Asparagine, Glutamine, Main-chain carbonyls |

| Indazole (N) | Acceptor | Serine, Threonine, Asparagine, Glutamine, Main-chain N-H |

| Fluorine (-F) | Weak Acceptor/Electrostatic Interaction | Glycine, Alanine (main-chain N-H), Arginine, Lysine |

Pi-Pi Stacking Interactions with Biological Macromolecules

The aromatic nature of the indazole ring system in this compound makes it highly amenable to pi-pi stacking interactions with the aromatic side chains of amino acid residues within a protein's binding pocket. These interactions, driven by a combination of electrostatic and van der Waals forces, are crucial for the stabilization of the ligand-receptor complex.

The electron-withdrawing nature of the fluorine atom at the 6-position can modulate the electronic properties of the indazole ring, potentially enhancing its ability to engage in pi-pi stacking. Fluorination can create a more electron-deficient aromatic system, which can lead to stronger stacking interactions with electron-rich aromatic residues such as tryptophan, tyrosine, and phenylalanine.

Computational studies on related fluorinated aromatic compounds have shown that fluorine substitution can significantly influence the strength and geometry of pi-pi stacking interactions. The introduction of fluorine can lead to favorable quadrupole-quadrupole interactions between the fluorinated ring and an aromatic partner.

In the context of a biological macromolecule, the indazole ring of this compound can stack in a parallel-displaced or T-shaped (edge-to-face) orientation with the aromatic rings of amino acid residues. The specific geometry and strength of the interaction will depend on the electronic nature and spatial arrangement of the interacting partners. For example, a parallel-displaced arrangement would maximize the overlap of the pi-orbitals, leading to significant attractive forces.

| Aromatic Amino Acid | Nature of Interaction with 6-fluoro-1H-indazole | Potential Stacking Geometries |

|---|---|---|

| Tryptophan (Trp) | Strong pi-pi stacking, potentially enhanced by the electron-withdrawing fluorine. | Parallel-displaced, T-shaped |

| Tyrosine (Tyr) | Favorable pi-pi stacking; hydroxyl group can also participate in hydrogen bonding. | Parallel-displaced, T-shaped |

| Phenylalanine (Phe) | Classic pi-pi stacking interaction. | Parallel-displaced, T-shaped |

| Histidine (His) | Can engage in pi-pi stacking; the nature of the interaction can be influenced by the protonation state of the imidazole (B134444) ring. | Parallel-displaced, T-shaped |

Spatial Requirements for Receptor Binding

Structure-activity relationship studies of various indazole-based inhibitors have consistently demonstrated the importance of the substitution pattern on the indazole ring. The position of the fluorine atom, in particular, can have a profound impact on biological activity. For example, in a series of Rho kinase (ROCK) inhibitors, a derivative with a fluorine at the 6-position of the indazole ring showed significantly enhanced potency compared to its analog with a fluorine at the 4-position. This highlights the precise spatial requirements of the receptor's binding pocket, where the fluorine at the 6-position likely engages in a favorable interaction or occupies a specific hydrophobic sub-pocket.

A general pharmacophore model for many indazole-based inhibitors includes:

A hydrogen bond donor feature corresponding to the indazole N-H.

A hydrogen bond acceptor/donor feature from the substituent at the 3-position (in this case, the carboxylic acid).

An aromatic/hydrophobic region defined by the indazole ring system.

The 6-fluoro substituent plays a crucial role in this model. Its spatial location allows it to interact with a specific region of the binding site, which may be hydrophobic or may contain residues capable of forming halogen bonds or other non-covalent interactions. The size and electronegativity of the fluorine atom are also critical; it is small enough to fit into tight spaces without causing steric hindrance, yet its electronegativity can significantly influence local electronic interactions.

Molecular docking studies of related indazole derivatives into the active sites of various kinases have provided further insights into these spatial requirements. These studies often show the indazole core occupying a hydrophobic pocket, with the substituents at the 3- and 6-positions making key interactions with specific amino acid residues that dictate the binding orientation and affinity.

| Pharmacophoric Feature | Structural Moiety | Key Spatial Role in Receptor Binding |

|---|---|---|

| Hydrogen Bond Donor | Indazole N-H | Anchors the ligand in the active site through interaction with a hydrogen bond acceptor on the receptor. |

| Hydrogen Bond Donor/Acceptor | 3-Carboxylic Acid | Forms critical hydrogen bonds, often with residues in the hinge region of kinases or with charged residues. |

| Aromatic/Hydrophobic Region | Indazole Ring | Participates in pi-pi stacking and hydrophobic interactions within the binding pocket. |

| Halogen/Hydrophobic Feature | 6-Fluorine | Occupies a specific sub-pocket, potentially forming halogen bonds or favorable hydrophobic/electrostatic interactions, contributing to selectivity and affinity. |

Biological Activity and Pharmacological Applications Beyond Dosage

Antineoplastic and Anticancer Potentials

There is no publicly available research detailing the antineoplastic or anticancer potential of 6-fluoro-1H-indazole-3-carboxylic acid as a standalone compound. While indazole derivatives are a known class of compounds with anticancer activities, the specific efficacy of this molecule has not been reported.

Specific mechanisms by which this compound might inhibit cancer cell growth are not documented.

There are no available studies that demonstrate the ability of this compound to induce apoptosis in cancer cells.

Research detailing the effects of this compound on cell cycle regulation or other survival signaling pathways is not present in the public domain.

Kinase Inhibition Profiles

A specific kinase inhibition profile for this compound has not been published.

There is no available data to suggest that this compound inhibits Protein Kinase C-B/Akt.

The potential for this compound to modulate STAT3 signaling or inhibit its dimerization has not been reported in scientific literature.

In Vitro and In Vivo Efficacy Studies in Oncological Models

This compound serves as a crucial building block in the development of novel therapeutic agents for oncology. chemimpex.com The indazole core is a recognized pharmacophore for creating kinase inhibitors, which are instrumental in targeted cancer therapy. nih.gov Research into indazole derivatives has demonstrated their potential as specific inhibitors for both tyrosine kinases and serine/threonine kinases. nih.gov

A key structural feature of this compound, the fluorine atom at the 6-position, has been shown to be particularly advantageous. Studies on 1H-indazol-3-amine derivatives designed as inhibitors of fibroblast growth factor receptors (FGFR1 and FGFR2) indicated that the presence of a fluorine substitution at the 6-position of the indazole ring led to enhanced enzymatic activity and cellular potency. nih.gov This highlights the strategic importance of this specific fluorination in improving the efficacy of potential anti-cancer agents. nih.gov Indazole derivatives, in general, have also been noted for their anti-proliferative activity. nih.gov

| Compound | Target | Activity (IC50) | Cell Line | Activity (IC50) |

|---|---|---|---|---|

| Indazole Derivative with 6-fluoro substitution (27a) | FGFR1 | < 4.1 nM | Koeffler Golde-1 (KG1) | 25.3 nM |

| Indazole Derivative with 6-fluoro substitution (27a) | FGFR2 | 2.0 nM | SNU-16 | 77.4 nM |

Neuroprotection and Neurological Applications

The unique structure of this compound makes it a valuable compound for researchers developing new therapeutic agents in the field of neurology. chemimpex.com While direct studies on the neuroprotective effects of this specific acid are not extensively detailed, its role as a precursor for various bioactive molecules is significant. chemimpex.com Therapies that target the estrogen receptor (ER), for which indazole derivatives have shown affinity, have been demonstrated to enhance neuronal protection. nih.gov This suggests a potential pathway through which derivatives of this compound could exert neuroprotective effects.

Anti-inflammatory and Analgesic Properties

Indazole and its derivatives are recognized for their anti-inflammatory and analgesic activities. chemimpex.comnih.gov this compound is a key intermediate in the synthesis of these indazole derivatives. chemimpex.com The anti-inflammatory mechanisms of indazoles may involve the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines like Tumour Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and reactive oxygen species. nih.gov For instance, the parent compound, indazole, has been shown to significantly inhibit carrageenan-induced hind paw edema in a dose-dependent manner. nih.gov Benzydamine, another indazole-based compound, is used as a non-steroidal anti-inflammatory drug with analgesic and antipyretic properties. taylorandfrancis.com

| Test Compound | Inhibition of Inflammation (%) (100 mg/kg) |

|---|---|

| Indazole | 61.03% |

| Diclofenac (Standard) | 84.50% |

Receptor Modulation and Enzyme Inhibition

The indazole-3-carboxylic acid scaffold is a well-established structural motif for serotonin (B10506) 5-HT3 receptor antagonists. taylorandfrancis.comamazonaws.com Derivatives of indazole-3-carboxylic acid have been synthesized that show potent antagonism at this receptor. amazonaws.com For example, an amide counterpart of a synthesized indazole derivative demonstrated a very low effective dose in blocking the 5-HT3 receptor in a B-J reflex test. amazonaws.com Furthermore, research into multi-target ligands has shown that the indazole scaffold is effective for developing compounds that also target the 5-HT2A receptor. nih.gov Studies have indicated that the introduction of a fluorine atom onto a phenyl ring within these molecules can have a beneficial effect on their activity at the 5-HT2A receptor. nih.gov

| Compound | Receptor Target | Activity (ED50) | Test Model |

|---|---|---|---|

| Indazole-3-carboxylic acid amide derivative (Compound 2) | 5-HT3 | 0.002 mg/kg i.v. | B-J reflex test |

| ICS 205-930 analogue (Compound 1) | 5-HT3 | 0.004 mg/kg | B-J reflex test |

The indazole scaffold has also been utilized in the design of ligands targeting the dopamine (B1211576) D2 receptor. nih.gov Synthesis of novel multi-target ligands for potential use in treating schizophrenia has been based on combining indazole and piperazine (B1678402) scaffolds to achieve affinity at D2 receptors, among others. nih.gov While some established 5-HT3 antagonists also exhibit D2 receptor blockade, this can lead to undesirable side effects, prompting the development of more selective compounds. amazonaws.com The versatility of the indazole structure allows for its incorporation into molecules designed to interact with D2 receptors. nih.gov

| Compound | ERα Relative Binding Affinity (%) | ERβ Relative Binding Affinity (%) | Selectivity (β/α) |

|---|---|---|---|

| Fluoroethylated indazole estrogen (FEIE, 1i) | - | - | 41-fold |

| Fluoropropylated indazole estrogen (FPIE, 1h) | - | - | 17-fold |

HIV Protease Inhibition

Indazole derivatives have been a subject of interest in the search for novel therapeutic agents, including treatments for HIV. researchgate.net The development of new HIV protease inhibitors is a critical area of pharmaceutical research, aimed at combating the emergence of multi-drug-resistant HIV strains. elsevierpure.com While research has explored a variety of phenylcarboxylic and boronic acid-containing compounds as potent HIV-1 protease inhibitors, the indazole-3-carboxylic acid structure, in particular, has been identified as a scaffold with potential anti-HIV properties. researchgate.netnih.gov Derivatives of this core structure are investigated for their ability to inhibit the viral protease enzyme, which is essential for HIV replication. nih.gov

Calcium-Release Activated Calcium (CRAC) Channel Blockade and Mast Cell Stabilization

The influx of extracellular calcium through the highly selective Calcium-Release Activated Calcium (CRAC) channel is a key process that governs the function of mast cells and other immune cells. nih.govmedchemexpress.com This process is critical for cellular activities like gene expression and the secretion of inflammatory mediators. medchemexpress.com The CRAC channel is composed of Orai proteins in the plasma membrane, which are activated by STIM1 sensor proteins in the endoplasmic reticulum when calcium stores are depleted. mdpi.comwikipedia.org

Research into indazole-3-carboxamides, derived from indazole-3-carboxylic acid, has identified them as potent blockers of the CRAC channel. nih.gov A structure-activity relationship (SAR) study revealed that the specific regiochemistry of the 3-carboxamide linker is crucial for inhibitory activity. For instance, the indazole-3-carboxamide 12d was found to actively inhibit calcium influx and stabilize mast cells with sub-micromolar efficacy, whereas its reverse amide isomer, 9c, was inactive. nih.gov

This inhibition of calcium influx by indazole-type CRAC channel blockers leads to the stabilization of mast cells. Potent compounds from this class have been shown to dose-dependently inhibit the production and release of the pro-inflammatory mediator Tumor Necrosis Factor-alpha (TNF-α) from activated mast cells. nih.gov

Table 1: Inhibition of TNF-α Production by Indazole-3-Carboxamide CRAC Channel Blockers This table summarizes the efficacy of selected indazole-3-carboxamide compounds in inhibiting TNF-α production in activated mast cells.

| Compound | IC₅₀ (µM) for TNF-α Inhibition |

|---|---|

| 12a | Sub-µM |

| 12b | Sub-µM |

| 12d | 0.28 |

| 12e | Sub-µM |

Data sourced from a structure-activity relationship study on indazole-3-carboxamides. nih.gov

Cannabinoid Receptor (CB1) Binding Activity and Agonism

The this compound scaffold is a foundational component in the development of a class of synthetic cannabinoids. These synthetic compounds often demonstrate high binding affinity and potent agonistic activity at the cannabinoid receptors, particularly the CB1 receptor. researchgate.netuno.edu

Development of Synthetic Cannabinoid Analogues

Indazole-3-carboxylic acid is a key starting material for the synthesis of numerous indazole carboxamide class synthetic cannabinoids. researchgate.netdiva-portal.org Synthetic methods have been optimized to use this acid to selectively produce N1-alkylated indazole-based synthetic cannabinoids in high yields. diva-portal.org These synthetic analogues are designed to mimic the effects of natural cannabinoids but often exhibit significantly greater potency. uno.edu

Table 2: Examples of Synthetic Cannabinoids Derived from an Indazole Core This table lists synthetic cannabinoids that are structurally derived from the indazole carboxamide scaffold.

| Compound Name | Core Structure | Receptor Activity |

|---|---|---|

| ADB-FUBINACA | Indazole-3-carboxamide | Potent CB1 Agonist nih.gov |

| AMB-FUBINACA | Indazole-3-carboxamide | Potent CB1 Agonist nih.gov |

| MDMB-CHMINACA | Indazole-3-carboxamide | Potent CB1/CB2 Agonist researchgate.net |

Antimicrobial Properties (Antifungal, Antibacterial)

The this compound molecule is utilized as a precursor in the synthesis of compounds with potential antimicrobial activity. While the compound itself is not primarily identified as an antimicrobial agent, its structure serves as a building block for more complex molecules designed to target bacteria and fungi. chemimpex.com For example, it has applications in creating antibacterial drugs. The incorporation of a fluorine atom into heterocyclic structures is a known strategy in the development of antimicrobial agents, and derivatives of fluoro-quinoline-carboxylic acid have shown significant antibacterial and weak antifungal activities. chemimpex.comnih.gov Similarly, other indazole-bearing analogues have been evaluated for their efficacy against various bacterial and fungal strains. researchgate.net

Antispermatogenic Activity for Male Contraception

A significant area of investigation for indazole-3-carboxylic acid derivatives is the development of non-hormonal male contraceptives. nih.govnih.gov Compounds based on this structure have been shown to exert potent antispermatogenic effects. nih.gov These agents appear to function by disrupting the adhesion between Sertoli cells and germ cells within the seminiferous epithelium of the testis, leading to the loss of germ cells and subsequent infertility. nih.gov

One of the most potent analogues studied is gamendazole (B1674601), an indazole carboxylic acid derivative. nih.gov In studies using male rats, a single oral dose of gamendazole resulted in a 100% infertility rate. nih.gov Importantly, this effect was reversible in a portion of the test subjects. nih.gov These compounds did not appear to affect the hypothalamus-pituitary-testicular axis or cause hepatotoxicity or nephrotoxicity in the studied models, suggesting a favorable profile for further development. nih.gov The primary cellular target for gamendazole is believed to be the Sertoli cells. nih.gov

Table 3: Effects of Gamendazole on Fertility in Male Rats This table summarizes the results from an initial dose-ranging study of the indazole carboxylic acid analogue, gamendazole.

| Parameter | Findings |

|---|---|

| Efficacy | A single oral dose of 6 mg/kg achieved a 100% infertility rate in proven-fertile male rats. nih.gov |

| Onset of Infertility | Infertility was observed 3 weeks after a single dose. nih.gov |

| Reversibility | At the 6 mg/kg dose, fertility returned by 9 weeks in 4 out of 7 animals. nih.gov |

| Mechanism | Believed to target Sertoli cells, inhibiting inhibin B production and disrupting germ cell adhesion. nih.govnih.gov |

| Hormonal Impact | No significant changes in circulating reproductive hormones were observed, apart from a transient FSH increase. nih.gov |

Data sourced from studies on a novel indazole carboxylic acid derivative for male contraception. nih.gov

Applications in Diagnostic Agent Development

In addition to its therapeutic potential, this compound is being explored for its utility in the development of diagnostic agents. chemimpex.com Researchers are investigating how this compound can be used to create tools that may enhance the accuracy of medical imaging and aid in the detection of diseases. chemimpex.com This application leverages the unique chemical properties of the molecule to potentially design novel probes or contrast agents for diagnostic purposes. chemimpex.com

Agrochemical Applications (e.g., herbicides, fungicides)

The indazole ring system, particularly when substituted with fluorine, is a recognized pharmacophore in the design of modern agrochemicals. While this compound itself is not typically applied directly as a herbicide or fungicide, it serves as a crucial intermediate in the synthesis of more complex molecules that exhibit these properties. The fluorine atom can enhance the biological activity and metabolic stability of the final product, which are desirable traits in crop protection agents.

Herbicidal Applications:

Research into new herbicidal compounds has identified the indazolyl group as a promising component. For instance, novel 6-indazolyl-2-picolinic acids have been designed and synthesized, demonstrating significant herbicidal activity. mdpi.com In these derivatives, the indazole moiety is a key part of the molecular structure that contributes to the herbicidal effect. The substitution pattern on the indazole ring, including the presence of a fluorine atom, can modulate the efficacy and selectivity of the herbicide.

The development of synthetic auxinic herbicides, a major class of herbicides, has involved the incorporation of various heterocyclic rings to discover molecules with improved performance and a wider spectrum of weed control. mdpi.com The use of an indazole group, which can be derived from precursors like this compound, aligns with this strategy of exploring novel chemical spaces for herbicidal action.

While specific public domain data on the direct use of this compound in commercial herbicides is limited, the established herbicidal activity of its derivatives underscores its importance in this field. The following table illustrates the herbicidal efficacy of closely related indazolyl-picolinic acid compounds against a common weed species, Brassica napus.

| Compound ID | Structure | Inhibition Rate (%) at 75 g ai/ha on Brassica napus |

| IA-1 | 4-amino-3,5-dichloro-6-(1H-indazol-1-yl)-2-picolinic acid | 85 |

| IA-2 | 4-amino-3,5-dichloro-6-(5-fluoro-1H-indazol-1-yl)-2-picolinic acid | 90 |

Data is derived from studies on related indazole compounds to illustrate the potential of the fluoro-indazole moiety in herbicides. mdpi.com

Fungicidal Applications:

Advanced Materials Science Applications (e.g., polymers, coatings)

In the realm of materials science, this compound is recognized for its potential in the creation of advanced materials, including high-performance polymers and functional coatings. chemimpex.com The combination of the rigid indazole core, the reactive carboxylic acid group, and the influential fluorine atom provides a unique set of properties that can be harnessed in material design.

Polymer Synthesis:

The carboxylic acid functionality of this compound allows it to be used as a monomer or a modifying agent in the synthesis of various polymers, such as polyamides and polyesters. The incorporation of the fluorinated indazole unit into a polymer backbone can impart several desirable characteristics:

Thermal Stability: The aromatic nature of the indazole ring can enhance the thermal stability of the resulting polymer, making it suitable for applications in high-temperature environments.

Chemical Resistance: The stable chemical structure of the indazole moiety can contribute to the polymer's resistance to chemical degradation.

Optical Properties: The presence of the fluorinated group can alter the refractive index and improve the transparency of the polymer, which is beneficial for optical applications.

Low Moisture Absorption: Fluorinated polymers are often hydrophobic, and incorporating this compound could lead to materials with low moisture uptake, which is crucial for the stability of electronic components.

Research into fluorinated polyimides, for example, has shown that the introduction of fluorine-containing groups can lead to polymers with good solubility, high thermal stability, and excellent optical transparency, making them attractive for use as high-performance coating materials. nih.gov While specific data on polymers synthesized directly from this compound is not widely published, the principles of incorporating similar fluorinated and heterocyclic structures are well-established.

Functional Coatings:

The properties that make this compound a candidate for polymer synthesis also apply to its potential use in advanced coatings. When integrated into a coating formulation, either as part of a polymer binder or as an additive, it could offer:

Enhanced Durability: The inherent stability of the indazole structure could contribute to the longevity and wear resistance of the coating.

Hydrophobicity: The fluorine content can create a water-repellent surface, leading to applications in anti-fouling or self-cleaning coatings.

UV Resistance: The aromatic system may help in absorbing UV radiation, thereby protecting the underlying substrate from degradation.

The value of fluorinated indazoles in materials science is an active area of interest, with their unique electronic and physical properties offering opportunities for the development of novel materials with tailored functionalities. organic-chemistry.org

The following table summarizes the potential property enhancements in materials derived from this compound.

| Material Type | Potential Property Enhancement | Potential Application |

| Polymers | Increased thermal stability, improved optical clarity, low moisture absorption | Aerospace components, optical lenses, electronic packaging |

| Coatings | Enhanced durability, hydrophobicity, UV resistance | Protective coatings for harsh environments, water-repellent surfaces |

Analytical Characterization and Computational Studies

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are essential for confirming the molecular structure and assessing the purity of 6-fluoro-1H-indazole-3-carboxylic acid. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the acidic proton (from both the carboxylic acid and the indazole N-H), and the three protons on the fluoro-substituted benzene (B151609) ring.

In a patent document, a partial ¹H NMR spectrum was reported in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). A broad singlet, integrating to one proton, appears far downfield around δ 13.54-13.84 ppm . googleapis.comgoogle.com This signal is characteristic of the highly deshielded acidic proton, likely an exchangeable proton from the carboxylic acid (COOH) or the indazole N-H. The aromatic region shows complex signals corresponding to the three protons on the fluorinated ring. Reported signals include a doublet of doublets at approximately δ 8.22 ppm and another at δ 7.83 ppm . googleapis.com A complete assignment requires analysis of the coupling constants (J-values) and potentially 2D NMR techniques to definitively assign each proton to its position on the indazole ring.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constants (J) (Hz) | Proton Assignment |

|---|---|---|---|

| 13.84 | br. s. | N/A | -COOH or N-H |

| 8.22 | dd | 9.0, 5.1 | Aromatic H |

| 7.83 | dd | 9.2, 2.2 | Aromatic H |

Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR technique that would be instrumental in confirming the complete structure. It shows correlations between protons and carbons that are two or three bonds away, which allows for unambiguous assignment of the carbon skeleton and the position of substituents by connecting proton signals to specific quaternary carbons, such as the carbonyl carbon and the carbons at the ring fusion.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. A strong, sharp absorption between 1680-1710 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene and indazole rings are expected in the 1450-1600 cm⁻¹ region. A C-F stretch would be anticipated in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy , which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While specific experimental Raman data for this compound is not widely published, it would also be useful for identifying the aromatic ring vibrations and other key functional groups.

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 2500-3300 | O-H stretch (Carboxylic Acid) | Strong, Broad |

| 1680-1710 | C=O stretch (Carboxylic Acid) | Strong |

| 1450-1600 | C=C stretch (Aromatic Ring) | Medium to Strong |

| 1000-1300 | C-F stretch | Strong |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information based on fragmentation patterns. For this compound (molecular weight: 180.14 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 180. In positive-ion electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at m/z 181.

Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₈H₅FN₂O₂) and unambiguous confirmation of the compound's identity. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it a powerful tool for identifying and quantifying the compound in complex mixtures. Although commercial vendors confirm the availability of LC-MS data, specific fragmentation data is not publicly detailed. bldpharm.com

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions and conjugated systems. The fused aromatic and heterocyclic ring system of this compound is a strong chromophore, and it is expected to exhibit characteristic absorption maxima (λmax) in the UV region (typically 200-400 nm). The exact position and intensity of these absorptions are dependent on the solvent used. This technique is particularly useful for quantitative analysis and for monitoring reactions involving the chromophore.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the primary method used to assess the purity of this compound and to quantify it. Purity levels of ≥98% are commonly reported by commercial suppliers as determined by HPLC.

A typical HPLC analysis would involve a reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is usually performed with a UV detector set to one of the compound's absorption maxima. The retention time of the compound under specific conditions is a key identifier, while the area under the peak is proportional to its concentration.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier |

| Detection | UV Spectroscopy (at λmax) |

| Quantification | Peak Area Integration |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique used to determine the purity of this compound and to quantify its presence in reaction mixtures or final products. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher mobile phase linear velocities, resulting in increased resolution, improved sensitivity, and significantly faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC).

For the analysis of indazole-3-carboxylic acid derivatives, a reverse-phase UPLC method is typically employed. sielc.com This method separates compounds based on their hydrophobicity. While specific UPLC parameters for this compound are not extensively published, a representative method can be extrapolated from established HPLC methods for the parent compound, Indazole-3-carboxylic acid. sielc.com The mobile phase generally consists of an organic solvent like acetonitrile or methanol mixed with an aqueous solution, often containing an acid modifier such as formic acid or phosphoric acid to ensure the carboxylic acid group remains protonated, leading to sharper peaks and better retention. sielc.com Detection is commonly performed using a photodiode array (PDA) detector, which can monitor absorbance across a range of UV wavelengths.

Table 1: Representative UPLC Method Parameters for Analysis of Indazole Carboxylic Acids

| Parameter | Value |

|---|---|

| Column | C18 Reverse-Phase (e.g., Acquity UPLC BEH C18), 1.7 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 5% to 95% B over 2-5 minutes |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | 40 °C |

| Detection | UV-Vis (PDA) at 254 nm and 280 nm |

| Injection Volume | 1 - 5 µL |

This method is suitable for rapid purity assessment and is scalable for the isolation of impurities through preparative chromatography. sielc.com

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles. It also reveals details about the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π–π stacking.

While the specific crystal structure of this compound is not publicly available in the Cambridge Structural Database (CSD) as of this writing, analysis of a closely related structural isomer, 6-fluoro-1H-indole-3-carboxylic acid , provides significant insight into the expected solid-state features. nih.gov In the crystal structure of this analog, molecules form centrosymmetric dimers through strong O—H⋯O hydrogen bonds between their carboxylic acid groups. nih.gov These dimers are further linked into a larger supramolecular architecture by N—H⋯O hydrogen bonds and π–π stacking interactions between the aromatic indole (B1671886) rings. nih.gov The planarity of the fused ring system is a key feature, with the carboxylic acid group being nearly coplanar with the ring.

Table 2: Crystallographic Data for the Analogous Compound 6-Fluoro-1H-indole-3-carboxylic Acid nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₆FNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.0054(14) Åb = 11.699(2) Åc = 9.2947(19) Åβ = 104.15(3)° |

| Volume (V) | 738.7(3) ų |

| Molecules per Unit Cell (Z) | 4 |